![molecular formula C22H18N2O6S B2487162 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477547-29-8](/img/structure/B2487162.png)
3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves starting materials such as 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. These compounds are evaluated for their anticancer activity against various cancer cell lines, indicating a methodology that could potentially be adapted for the synthesis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide (Ravinaik et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often involves characterization techniques such as IR, NMR, and X-ray crystallography. For instance, the molecular and crystal structure of similar compounds is stabilized by intermolecular hydrogen bonds and exhibits three-dimensional supramolecular self-assembly (Kumara et al., 2018). Such studies could provide insights into the molecular structure analysis of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include cyclization reactions, reactions with thiourea, and acylation reactions to introduce various functional groups (Narayana et al., 2004). These reactions are crucial for understanding the chemical behavior and potential reactivity of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
Physical Properties Analysis
The physical properties of such complex molecules can include melting points, solubility in various solvents, and thermal stability. The physical properties are often determined using analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) (Sharma et al., 2016). These analyses are essential for understanding the stability and physical behavior of the compound under different conditions.
Chemical Properties Analysis
Chemical properties can involve reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives. Studies on similar molecules have explored their reactivity towards nucleophiles, electrophiles, and their potential in forming stable complexes with metals or other organic compounds (Obasi et al., 2017). These investigations provide a foundation for understanding the chemical versatility and potential applications of 3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide.
科学的研究の応用
Anticancer Activity
- Design and Synthesis for Cancer Treatment : A study by Ravinaik et al. (2021) involved designing and synthesizing derivatives similar to the compound . These derivatives exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.
Antimicrobial Properties
- Thiazole Derivatives as Antimicrobial Agents : A paper by Chawla (2016) discussed the synthesis of thiazole derivatives, including ones structurally related to the compound , demonstrating effective antimicrobial properties.
Antioxidant Effects
- In Vitro Antioxidant Properties : The study by Jaishree et al. (2012) synthesized novel derivatives, including those related to the compound, and assessed their in vitro antioxidant properties. Some showed potent antioxidant activity.
Antifungal Activity
- Potential as Antifungal Agents : Research by Narayana et al. (2004) synthesized compounds related to the compound of interest and evaluated them for antifungal activity.
Other Pharmacological Applications
Inhibition of Stearoyl-CoA Desaturase-1 : A study by Uto et al. (2009) on similar compounds showed their efficacy as inhibitors of Stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders.
Gelation Behavior and Molecular Interactions : Research by Yadav & Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl) benzamide derivatives, relevant to the study of non-covalent interactions in materials science.
作用機序
Target of Action
The compound, also known as “3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide” or “Oprea1_292297”, contains the Trimethoxyphenyl (TMP) group . This group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety . The compound also inhibited Taq polymerase and telomerase , triggered caspase activation by a possible oxidative mechanism, down-regulated ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibited ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics , which is crucial for cell division and thus has implications in cancer treatment . The inhibition of Hsp90 can affect multiple signaling pathways, including the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its bioactivity. For instance, the inhibition of tubulin and Hsp90 can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s inhibition of Taq polymerase and telomerase can also affect the replication and longevity of cancer cells .
特性
IUPAC Name |
3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6S/c1-27-17-9-13(10-18(28-2)19(17)29-3)20(25)24-22-23-15(11-31-22)14-8-12-6-4-5-7-16(12)30-21(14)26/h4-11H,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTUMODQWGZGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-5-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2487080.png)
![2-(3-chlorophenyl)-N-cyclohexyl-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2487081.png)

![N-(4-methylbenzyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2487086.png)
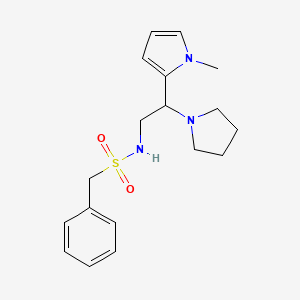
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)
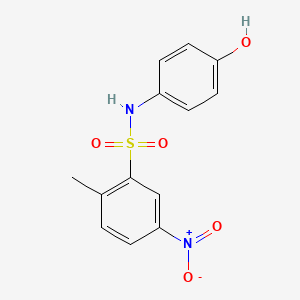

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)
![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)
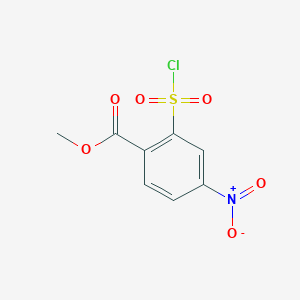
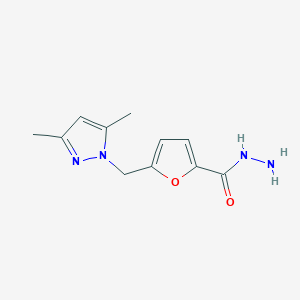
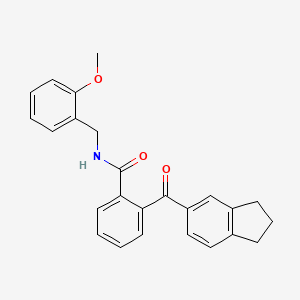
![Ethyl 4-[2-(4-methylpiperidyl)acetylamino]benzoate](/img/structure/B2487101.png)